molecular formula C8H5Br2NO B1322370 5,7-Dibromo-1,3-dihydroindol-2-one CAS No. 23872-19-7

5,7-Dibromo-1,3-dihydroindol-2-one

Cat. No. B1322370
CAS RN: 23872-19-7
M. Wt: 290.94 g/mol
InChI Key: HWEYJUXFIONVIB-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,3-dihydroindol-2-one is a brominated indole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of bromine atoms on the indole skeleton can significantly alter the chemical and physical properties of these molecules, making them valuable in various chemical syntheses and potential pharmacological targets.

Synthesis Analysis

The synthesis of brominated indoles, such as 5,7-Dibromo-1,3-dihydroindol-2-one, often involves regioselective halogenation. For instance, the treatment of methyl indole-3-carboxylate with bromine leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further manipulated to access various dibromoindole derivatives . Although the specific synthesis of 5,7-Dibromo-1,3-dihydroindol-2-one is not detailed in the provided papers, the methodologies described for related compounds suggest that similar regioselective bromination techniques could be applied.

Molecular Structure Analysis

The molecular structure of brominated indoles is characterized by the presence of bromine atoms, which can influence the formation of supramolecular architectures through halogen bonding. In closely related compounds, such as 4,5-dibromo hexahydro-3a,6-epoxyisoindol-1(4H)-ones, bromine atoms participate in intermolecular halogen bonding, contributing to the formation of 2D or 3D structures . These interactions are crucial for understanding the reactivity and binding properties of such molecules.

Chemical Reactions Analysis

Brominated indoles are versatile intermediates in organic synthesis. The bromine substituents on the indole ring can act as reactive sites for further chemical transformations, such as Suzuki coupling reactions, which are used to create more complex structures . The reactivity of bromine atoms in these compounds allows for the introduction of various substituents, expanding the chemical diversity and potential applications of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles like 5,7-Dibromo-1,3-dihydroindol-2-one are influenced by the halogen substituents. These properties include solubility, melting point, and stability, which are essential for practical applications. The presence of bromine atoms can also affect the optical and electronic properties of these compounds, as evidenced by the investigation of related pyridodiindoles, which exhibit promising fluorescence properties and interesting electrochemical behavior . Understanding these properties is vital for the development of new materials and drugs based on brominated indole scaffolds.

Scientific Research Applications

Preparation of Indole-2,3-diones

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,3-Dibromo-1,3-dihydroindol-2-ones, which are structurally similar to 5,7-Dibromo-1,3-dihydroindol-2-one, are used as precursors for the synthesis of Indole-2,3-diones .
  • Methods of Application: These compounds are formed by the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol .
  • Results or Outcomes: The reaction may result in some bromination of the 6-membered ring, and 3,5,6-tribromoindole-4,7-dione is a product from 3-bromo-4,7-dimethoxy-Indole .

Activation of Carbonyl Functionality

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Dibromo-5,5-dimethylhydantoin, another compound structurally similar to 5,7-Dibromo-1,3-dihydroindol-2-one, is used as a precatalyst for the activation of carbonyl functionality .
  • Methods of Application: This compound is used under neat reaction conditions for the direct esterification of carboxylic acids with alcohols, as well as for aldol condensation of aldehydes .
  • Results or Outcomes: The method is air- and moisture-tolerant, allowing simple synthetic and isolation procedures for both reactions .

Safety And Hazards

While specific safety and hazard information for 5,7-Dibromo-1,3-dihydroindol-2-one is not available in the search results, it is generally recommended to handle such compounds with suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles .

properties

IUPAC Name

5,7-dibromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYJUXFIONVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625423
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-1,3-dihydroindol-2-one

CAS RN

23872-19-7
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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